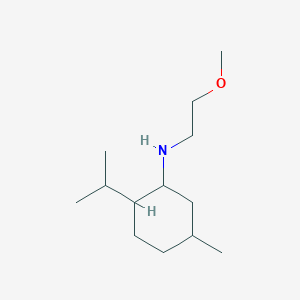

N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine

Description

N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative characterized by a methyl group at position 5, an isopropyl group at position 2, and a 2-methoxyethyl substituent on the amine. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the methoxy group and lipophilicity from the isopropyl and cyclohexane components. Potential applications include pharmaceutical intermediates or bioactive molecules, given the structural resemblance to compounds with reported biological activity (e.g., benzimidazole derivatives in ).

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-8-15-4/h10-14H,5-9H2,1-4H3 |

InChI Key |

BIWZRCPLGYEICT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)NCCOC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination is a key method for introducing the N-(2-methoxyethyl) substituent onto the cyclohexan-1-amine scaffold. The general procedure involves the reaction of the primary amine with an aldehyde or ketone (in this case, 2-methoxyacetaldehyde or an equivalent), followed by reduction with a mild hydride donor such as sodium cyanoborohydride.

- Dissolving the amine in methanol or dichloromethane.

- Adding the aldehyde and a catalytic amount of acetic acid to facilitate imine formation.

- Adding sodium cyanoborohydride to selectively reduce the imine intermediate.

- Stirring at ambient temperature (20 °C) for 16 hours.

- Workup involves aqueous bicarbonate extraction and organic phase separation.

- Purification by flash column chromatography or preparative HPLC yields the alkylated amine product.

This method provides high selectivity and yields for the secondary amine product without over-reduction or side reactions.

Alkylation via Nucleophilic Substitution

An alternative approach involves direct alkylation of the cyclohexan-1-amine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide). This method requires:

- Dissolving the amine in a polar aprotic solvent such as dimethylformamide (DMF).

- Adding a base such as diisopropylethylamine (DIPEA) to deprotonate the amine.

- Adding the alkyl halide reagent slowly at low temperature (0 °C to room temperature).

- Stirring for extended periods (up to 18 hours) to ensure complete reaction.

- Purification by preparative HPLC or flash chromatography.

This method is effective for introducing the 2-methoxyethyl group but may require careful control to avoid over-alkylation or side reactions.

Cyclohexane Ring Functionalization

The preparation of the substituted cyclohexane core with 5-methyl and 2-isopropyl groups typically precedes amination steps. Methods include:

- Alkylation of cyclohexanone derivatives using organometallic reagents or alkyl halides under basic conditions.

- Hydrogenation of unsaturated precursors under hydrogen gas atmosphere at elevated temperatures (e.g., 60 °C for 28 hours) to saturate the ring and introduce stereochemical control.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Amine, 2-methoxyacetaldehyde, NaCNBH3, AcOH | MeOH or CH2Cl2, 20 °C, 16 h | High selectivity, mild conditions | Requires aldehyde precursor |

| Nucleophilic Alkylation | Amine, 2-methoxyethyl halide, DIPEA | DMF, 0–20 °C, 18 h | Direct alkylation, scalable | Possible over-alkylation |

| Cyclohexane Functionalization | Cyclohexanone, alkyl halides, H2 gas | Basic conditions, 60 °C, 28 h | Stereocontrol, ring saturation | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Impact :

- Alkyl chain length (e.g., heptan-2-yl vs. methoxyethyl) significantly affects lipophilicity and bioavailability. Shorter chains with polar groups (methoxy) improve solubility for drug delivery .

- Salt formation (e.g., hydrochloride in ) enhances stability and solubility, critical for pharmaceutical formulations.

Functional Group Reactivity :

- Amines offer versatile reactivity for derivatization compared to alcohols (menthol) or ketones, enabling diverse applications in medicinal chemistry.

Stereochemical Considerations :

- The (1R,2S,5R) configuration in and highlights the importance of stereochemistry in biological activity and synthetic pathways.

Biological Activity

N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural analogs and their effects on various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C13H27NO |

| Molecular Weight | 213.36 g/mol |

| CAS Number | Not specified |

| Synonyms | This compound |

The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in signaling pathways. While detailed studies specifically on this compound may be limited, related compounds have shown significant effects on pathways such as Hedgehog signaling and heat shock protein inhibition.

Hedgehog Signaling Pathway

Research indicates that compounds with structural similarities to this compound can act as inhibitors of the Hedgehog signaling pathway, which is crucial for embryonic development and associated with various cancers. For example, inhibitors targeting Hedgehog acyltransferase (HHAT) have been developed, demonstrating that modifications in the amine structure can enhance potency against this target .

Biological Studies and Findings

Several studies have investigated the biological effects of similar compounds, providing insights into potential applications for this compound:

- Inhibitory Potency : A study identified structural features critical for inhibitory potency against HHAT, highlighting the importance of a central amide linkage and specific stereochemistry .

- Cytotoxicity Testing : Compounds related to this compound were subjected to cytotoxicity assays, revealing varying degrees of toxicity towards HEK293a SHH cells. Some analogues exhibited minimal toxicity while maintaining good on-target potency .

- Structure–Activity Relationship (SAR) : The SAR studies of related compounds suggest that modifications in side chains can significantly alter biological activity, emphasizing the need for further research on this compound itself .

Case Studies

While direct case studies specifically involving this compound are scarce, related compounds have been explored extensively:

Q & A

Q. Basic Research Focus

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve chiral centers. Hydrogen bonding and van der Waals interactions in the crystal lattice can inform stereochemical stability .

- Spectroscopic analysis :

- Computational validation : Multiwfn can calculate electron localization function (ELF) maps to verify bond critical points and lone pair distributions .

What experimental strategies address stereochemical challenges during synthesis?

Q. Advanced Research Focus

- Chiral resolution : Use chiral stationary phases in HPLC (e.g., polysaccharide-based columns) to separate enantiomers. For diastereomers, optimize solvent polarity (e.g., hexane/isopropanol mixtures) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed amination to enhance enantiomeric excess (ee). Monitor ee via chiral GC or polarimetry .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) or organocatalysts to bias the reaction pathway toward a single stereoisomer .

How can contradictions in reported biological activity data be resolved?

Q. Advanced Research Focus

- Dose-response assays : Perform parallel studies using standardized cell lines (e.g., HEK293 for CNS targets) to compare EC₅₀/IC₅₀ values. Account for solvent effects (e.g., DMSO vs. saline) .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Cross-validate with molecular docking simulations using AutoDock Vina .

- Metabolic stability : Conduct in vitro assays with hepatic microsomes to assess cytochrome P450 interactions. LC-MS/MS quantifies metabolite formation rates .

What computational methods are recommended for analyzing electronic properties and reactivity?

Q. Methodological Focus

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions. Compare with Fukui indices for reaction site prediction .

- Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps, correlating with redox stability. Solvent effects (e.g., PCM model for water) improve accuracy .

- Molecular dynamics (MD) : Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and hydrogen-bonding networks .

How can metabolic pathways and degradation products be characterized?

Q. Advanced Research Focus

- In vitro models : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Quench reactions at timed intervals for LC-MS analysis .

- Degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and use HRMS to identify oxidation products (e.g., N-oxide formation) or hydrolysis byproducts .

- Isotope labeling : Synthesize deuterated analogs to trace metabolic pathways via mass spectrometry fragmentation patterns .

What strategies mitigate batch-to-batch variability in physicochemical properties?

Q. Methodological Focus

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Polymorph screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify stable crystalline forms. Pair with DSC/TGA to assess thermal stability .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for solubility and particle size, optimizing parameters via DOE (e.g., Box-Behnken design) .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Q. Advanced Research Focus

- Enantiomer-specific assays : Administer individual enantiomers to animal models (e.g., rodents) and compare AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction differences between enantiomers, correlating with tissue penetration .

- Blood-brain barrier (BBB) permeability : Conduct in situ perfusion assays or use PAMPA-BBB models to evaluate stereochemical effects on CNS uptake .

What analytical techniques resolve spectral overlaps in complex mixtures?

Q. Methodological Focus

- 2D NMR : HSQC and HMBC experiments differentiate overlapping proton signals (e.g., cyclohexane ring protons vs. methoxyethyl groups) .

- High-resolution mass spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to deconvolute adducts and isotopic patterns in degradation studies .

- Multivariate analysis : Apply PCA or PLS regression to FTIR or Raman spectra for impurity quantification .

How can the compound’s environmental fate be predicted?

Q. Advanced Research Focus

- Quantitative structure-activity relationship (QSAR) : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) .

- Photolysis studies : Exclude aqueous solutions to UV light (254 nm) and track degradation via HPLC-UV. Identify radicals via EPR spectroscopy .

- Soil adsorption assays : Measure Koc values using batch equilibrium methods with humic acid-rich soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.